Fluorescence Lifetime Advantage
N-(3-Fluoranthenyl)maleimide (FAM) provides a fluorescence lifetime of approximately 20 nsec for its thiol adducts, representing a >2-fold extension relative to the class baseline of <10 nsec observed for most maleimide-type fluorescence reagents [1]. The patent disclosure explicitly states that the inventor conducted systematic screening of numerous aromatic compounds specifically to identify a maleimide derivative producing adducts with 'conveniently measurable fluorescent life times' suitable for biological applications, in contrast to the 'too short' lifetimes (<10 nsec) of existing maleimide reagents [2]. This extended lifetime permits observation of multiple molecular events including rotation, orientational alteration, molecular deformation, photochemical reactions, solvent interactions, and energy transfer within a single excited-state duration [1].
| Evidence Dimension | Fluorescence lifetime of thiol adducts |
|---|---|
| Target Compound Data | Approximately 20 nsec |
| Comparator Or Baseline | Most maleimide-type fluorescence reagents: less than 10 nsec |
| Quantified Difference | >2-fold increase (>10 nsec extension) |
| Conditions | Thiol adducts formed via reaction with sulfhydryl-containing biomolecules; measurement context as disclosed in US Patent 4097488 |
Why This Matters
The extended fluorescence lifetime enables time-resolved spectroscopic discrimination against background autofluorescence and facilitates studies of molecular dynamics that are inaccessible with sub-10 nsec probes, directly impacting experimental design feasibility.
- [1] Kaneoka Y. N-(3-fluoranthyl)maleimide; a fluorescent reagent for the studies of thiol compounds. United States Patent US4097488A, 1978. View Source
- [2] Teika Seiyaku Kabushiki Kaisha. N-(3-fluoranthyl)maleimide; a fluorescent reagent for the studies of thiol compounds. United States Patent US4097488A, June 27, 1978. View Source
